molecular formula C10H13NO5S B588319 (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate CAS No. 149572-97-4

(R)-3-aminooxetan-2-one 4-methylbenzenesulfonate

Cat. No. B588319
CAS RN: 149572-97-4
M. Wt: 259.276
InChI Key: AHPNSUJOZQROEQ-ARGLLVQISA-N
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Description

(R)-3-aminooxetan-2-one 4-methylbenzenesulfonate (R-AOMB) is a synthetic compound with a wide range of applications in the field of scientific research. It is a chiral compound, meaning it has two non-superimposable mirror image forms, and has a variety of uses in pharmaceuticals and biochemistry.

Scientific Research Applications

Terahertz Technology

®-3-aminooxetan-2-one 4-methylbenzenesulfonate: is utilized in the development of organic second-order nonlinear optical crystals . These materials are crucial for terahertz technology , which has applications in communication, imaging, and security detection . The compound’s properties contribute to the generation, modulation, and detection of terahertz waves, offering a non-invasive method for inspecting materials and biological tissues.

Organic Synthesis

This compound serves as a catalyst in organic synthesis, particularly in esterification reactions . It facilitates the formation of esters from carboxylic acids and alcohols, a fundamental reaction in the production of various organic compounds, including pharmaceuticals and polymers.

Peptide Synthesis

In peptide synthesis, ®-3-Amino-2-oxetanone p-toluenesulfonic acid salt is used for the protection of amino acids . It helps in the regioselective synthesis of peptides by protecting carboxylic acid functional groups, which is essential for the construction of complex peptide structures used in therapeutic agents.

Catalyst in Reductive Amination

The compound acts as a catalyst in reductive amination processes . This application is significant in the pharmaceutical industry for the synthesis of amines, which are key building blocks for active pharmaceutical ingredients.

Advanced Material Development

It is involved in the creation of advanced materials with specific optical properties. These materials have potential applications in the development of new optoelectronic devices , which are integral to the advancement of technologies like solar cells and LED lighting.

Pharmaceutical Applications

Lastly, ®-3-aminooxetan-2-one 4-methylbenzenesulfonate is used in the synthesis of pharmaceutical compounds. It acts as an intermediate in the formation of complex molecular structures that are prevalent in drug design and development .

properties

IUPAC Name

(3R)-3-aminooxetan-2-one;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C3H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-6-3(2)5/h2-5H,1H3,(H,8,9,10);2H,1,4H2/t;2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPNSUJOZQROEQ-ARGLLVQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(=O)O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](C(=O)O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703864
Record name 4-Methylbenzene-1-sulfonic acid--(3R)-3-aminooxetan-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-aminooxetan-2-one 4-methylbenzenesulfonate

CAS RN

149572-97-4
Record name 2-Oxetanone, 3-amino-, (3R)-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149572-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzene-1-sulfonic acid--(3R)-3-aminooxetan-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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